3-Morpholin-4-ylbenzonitrile

Description

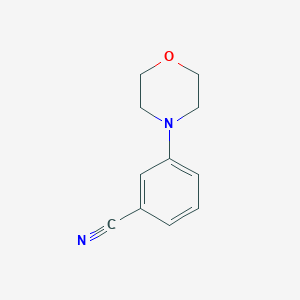

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRDPCPTEDSJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427629 | |

| Record name | 3-morpholin-4-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204078-31-9 | |

| Record name | 3-morpholin-4-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Morpholin-4-ylbenzonitrile: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The morpholine and benzonitrile moieties are two such pharmacophores, frequently incorporated into bioactive molecules to modulate physicochemical properties and target engagement. This technical guide provides a comprehensive overview of 3-Morpholin-4-ylbenzonitrile, a molecule that elegantly unites these two key structural motifs. While the para-substituted isomer, 4-morpholinobenzonitrile, has been more extensively documented, the meta-substituted analogue presents a unique vector for molecular exploration and warrants detailed investigation.

This document serves as a Senior Application Scientist's perspective on the synthesis, structural elucidation, and potential applications of this compound. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the broader context of its relevance in drug discovery.

Chemical Properties and Structure

This compound possesses a molecular formula of C₁₁H₁₂N₂O and a monoisotopic mass of 188.09 g/mol [1]. The structure features a central benzene ring substituted at the 1- and 3-positions with a cyano group and a morpholine ring, respectively. The morpholine ring, a saturated heterocycle, is known to enhance aqueous solubility and metabolic stability in drug candidates. The benzonitrile group, an aromatic nitrile, is a versatile functional group that can participate in various chemical transformations and often serves as a key interacting element with biological targets.

The morpholine ring is expected to adopt a stable chair conformation, a common feature for this heterocycle[2]. The nitrogen atom of the morpholine is directly attached to the C3 position of the benzonitrile ring, creating a tertiary amine linkage.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | PubChem[1] |

| Molecular Weight | 188.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 188.09496 Da | PubChem[1] |

| XLogP3-AA | 1.1 | PubChem (Predicted)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Predicted)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted)[1] |

| Rotatable Bond Count | 1 | PubChem (Predicted)[1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds. An alternative approach involves a nucleophilic aromatic substitution (SNAr) reaction, which is particularly effective if the aromatic ring is activated by electron-withdrawing groups.

Synthetic Workflow: Buchwald-Hartwig Amination

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is chosen for its high functional group tolerance and efficiency in coupling aryl halides with amines. The use of a bulky electron-rich phosphine ligand like Xantphos helps to facilitate the reductive elimination step, which is often rate-limiting. Cesium carbonate is a strong, non-nucleophilic base that is effective in this transformation. Toluene is a suitable high-boiling, non-polar solvent.

Materials:

-

3-Bromobenzonitrile

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring and the methylene protons of the morpholine ring. Based on data from the analogous para-isomer, 4-morpholinobenzonitrile, which shows signals at δ 7.46 (d, 2H), 6.81 (d, 2H), 3.79 (t, 4H), and 3.22 (t, 4H) in CDCl₃, we can predict the approximate chemical shifts for the meta-isomer[3].

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.2-7.4 (m, 1H): Aromatic proton para to the nitrile group.

-

δ 7.0-7.2 (m, 2H): Aromatic protons ortho and para to the morpholine group.

-

δ 6.9-7.0 (m, 1H): Aromatic proton ortho to both the nitrile and morpholine groups.

-

δ 3.8-3.9 (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

-

δ 3.2-3.3 (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitrile group and the electron-donating morpholine group. For comparison, the ¹³C NMR of 4-morpholinobenzonitrile shows signals at δ 153.69, 133.71, 120.07, 114.26, 101.16, 66.65, and 47.49 in CDCl₃[3].

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~152: Aromatic carbon attached to the morpholine nitrogen.

-

δ ~130-135: Aromatic carbons of the benzonitrile ring.

-

δ ~118: Nitrile carbon (-C≡N).

-

δ ~112-120: Aromatic carbons.

-

δ ~112: Quaternary aromatic carbon attached to the nitrile group.

-

δ ~66.5: Methylene carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

-

δ ~48.5: Methylene carbons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

~2220-2230 cm⁻¹: A strong, sharp absorption corresponding to the C≡N stretching vibration of the nitrile group.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the methylene groups in the morpholine ring.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1300 cm⁻¹: C-N stretching vibration of the aryl amine.

-

~1115 cm⁻¹: C-O-C stretching vibration of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 188. The fragmentation pattern would likely involve the loss of fragments from the morpholine ring. The mass spectrum of the isomeric 4-morpholinobenzonitrile shows a strong molecular ion peak at m/z 188[3].

Applications in Drug Discovery

The this compound scaffold is a valuable building block in drug discovery due to the favorable properties imparted by its constituent moieties.

Role as a Kinase Inhibitor Scaffold

The morpholine group is frequently incorporated into kinase inhibitors to improve their pharmacokinetic profiles. The benzonitrile moiety can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. A notable example is the potent and selective LRRK2 kinase inhibitor, PF-06447475, which contains the 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile core structure[4][5]. This demonstrates the utility of the 3-morpholinylbenzonitrile fragment in designing inhibitors for this important therapeutic target in Parkinson's disease.

Potential as a GPCR Modulator

The structural features of this compound also make it an attractive starting point for the development of G protein-coupled receptor (GPCR) modulators. The aromatic ring can engage in π-stacking interactions, while the morpholine can be modified to optimize binding and selectivity. The nitrile group can also serve as a key interaction point within the receptor binding pocket.

Safety and Handling

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the diverse chemical reactivity and target-binding capabilities of the benzonitrile group. This in-depth technical guide has provided a framework for its synthesis, detailed its expected structural and spectroscopic characteristics, and highlighted its potential as a scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. PubChemLite - 3-(morpholin-4-yl)benzonitrile (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 4. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

3-Morpholin-4-ylbenzonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Morpholin-4-ylbenzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, potential applications, and safety considerations, offering a technical resource for professionals in drug discovery and development.

Chemical Identity and Properties

This compound is an aromatic compound featuring a benzonitrile core substituted with a morpholine ring at the meta-position. The morpholine moiety, a common heterocycle in drug molecules, is often introduced to improve pharmacokinetic properties such as solubility and metabolic stability. The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 706055-68-7 | PubChem |

| Molecular Formula | C₁₁H₁₂N₂O | PubChem |

| Molecular Weight | 188.23 g/mol | PubChem |

| Monoisotopic Mass | 188.09496 Da | PubChem |

| Appearance | Not specified (likely solid) | - |

| Predicted XlogP | 1.1 | PubChem |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established synthetic methodologies for analogous N-aryl amines, two primary routes are highly plausible: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Proposed Synthesis Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[1] This reaction typically involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.

Reaction Scheme:

Caption: Proposed Buchwald-Hartwig synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: Under the inert atmosphere, add a strong base (e.g., sodium tert-butoxide, 1.2-1.5 eq) and anhydrous toluene.

-

Nucleophile Addition: Add morpholine (1.1-1.3 eq) via syringe.

-

Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The palladium catalyst facilitates the oxidative addition to the aryl bromide, followed by coordination of the amine and reductive elimination to form the desired C-N bond. The phosphine ligand is crucial for stabilizing the palladium species and promoting the catalytic cycle. The base is required to deprotonate the amine, making it a more potent nucleophile.

Alternative Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable alternative, particularly if the benzonitrile ring is activated by a strongly electron-withdrawing group ortho or para to a suitable leaving group (like fluorine).[2][3] For 3-fluorobenzonitrile, while the nitrile group is electron-withdrawing, its meta-position provides less activation, potentially requiring more forcing conditions.

Reaction Scheme:

Caption: Proposed SNAr synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine 3-fluorobenzonitrile (1.0 eq) with an excess of morpholine (2-5 eq), which can also act as the solvent and base.

-

Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) for several hours to days. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent.

-

Purification: Wash the organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product via recrystallization or column chromatography.

Causality: The SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex.[2] High temperatures are often necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient aromatic ring, especially when the activating group is in the meta position.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not widely reported, its structural motifs are prevalent in numerous biologically active compounds.

-

Benzonitrile Moiety: The benzonitrile group is a key pharmacophore in a range of pharmaceuticals.[2] It can act as a hydrogen bond acceptor and is present in drugs like the aromatase inhibitor letrozole, used in breast cancer treatment.[2] Benzonitrile derivatives have also been investigated for their potential as antitumor agents.

-

Morpholine Moiety: The morpholine ring is a "privileged" structure in medicinal chemistry, often incorporated to enhance the pharmacokinetic profile of a drug candidate. Its presence can improve aqueous solubility, metabolic stability, and overall drug-like properties. Morpholine derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects.[4]

Given these precedents, this compound serves as a valuable scaffold or building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure could be explored in the context of kinase inhibitors, GPCR ligands, or other target classes where N-aryl morpholine substructures are known to be active. For instance, quinazolinone derivatives containing a methyl-benzonitrile moiety have been investigated as DPP-4 inhibitors for diabetes treatment.[5]

Safety and Handling

Table 2: General Hazard Information and Handling Precautions

| Hazard Class | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | May cause skin irritation. |

| Eye Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Handling and Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of novel therapeutics and functional materials. While detailed characterization and biological evaluation are still emerging, its synthesis is achievable through established and robust methodologies like the Buchwald-Hartwig amination. The combination of the pharmacologically relevant morpholine ring and the versatile benzonitrile group makes this compound a compelling scaffold for further investigation by researchers and scientists in the field of drug development.

References

- 1. (2R)-2-((4-(((3,4-Dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methyl)amino)-1-piperidinyl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | C24H28N6O3 | CID 25101874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chlorodecane | C10H21Cl | CID 525056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Morpholin-4-ylbenzonitrile

Executive Summary

This technical guide provides an in-depth analysis of the principal synthetic pathways to 3-Morpholin-4-ylbenzonitrile, a key structural motif in modern medicinal chemistry. The morpholine moiety is recognized as a privileged pharmacophore, often enhancing potency, metabolic stability, and pharmacokinetic properties of bioactive molecules.[1][2][3] The benzonitrile group, in turn, is a versatile synthetic handle and a common feature in numerous pharmaceuticals, where it can act as a hydrogen bond acceptor or a precursor to other functional groups.[4] This document is intended for researchers, chemists, and process development professionals, offering a comparative look at Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation. Each pathway is evaluated based on mechanistic principles, operational efficiency, and scalability to guide the rational selection of the most suitable method for a given research or development objective.

Introduction: The Strategic Value of the Morpholinylbenzonitrile Scaffold

The convergence of the morpholine ring and the benzonitrile functionality creates a molecular scaffold of significant interest in drug discovery. The morpholine group is prized for its ability to improve aqueous solubility and metabolic stability, often leading to favorable drug-like properties.[1][5] Its unique conformational and electronic nature allows it to engage in crucial molecular interactions with biological targets.[2][6] Concurrently, the nitrile group serves as a bioisostere for various functional groups and a key intermediate for chemical transformations. This dual utility has led to the incorporation of the morpholinylbenzonitrile core in molecules targeting a range of therapeutic areas, from oncology to psychiatric disorders.[7][8]

The synthesis of this compound, therefore, is a foundational task in the development of novel chemical entities. The choice of synthetic route can profoundly impact yield, purity, cost, and the ability to generate diverse analogues. This guide dissects the three most prevalent and practical strategies for its construction.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is often the most direct and atom-economical approach for synthesizing aryl amines when the aromatic ring is sufficiently electron-deficient.[9][10]

Mechanistic Rationale

The SNAr pathway proceeds via an addition-elimination mechanism.[10][11] The reaction is initiated by the nucleophilic attack of morpholine on the carbon atom bearing the leaving group (a halogen). This is the rate-determining step and is only feasible because the electron-withdrawing nitrile (-CN) group stabilizes the resulting high-energy carbanionic intermediate, known as a Meisenheimer complex.[9][10] The negative charge is delocalized across the aromatic ring and onto the nitrile group. In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The reactivity of the aryl halide precursor follows the order F > Cl > Br > I. This is because fluorine's high electronegativity makes the ipso-carbon more electrophilic and best stabilizes the negative charge in the transition state, accelerating the initial nucleophilic attack.[10]

Caption: SNAr pathway for this compound synthesis.

Experimental Protocol: SNAr

This protocol is adapted from established procedures for the synthesis of related morpholinylbenzonitriles.[12]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzonitrile (1.0 eq.), morpholine (1.5 eq.), and potassium carbonate (1.5 eq.) in acetonitrile or DMSO (5-10 mL per gram of starting material).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Process Parameters & Comparison

| Parameter | Condition | Rationale & Field Insights |

| Aryl Halide | 3-Fluorobenzonitrile | Preferred due to the high electronegativity of fluorine, which activates the ring for nucleophilic attack.[10] 3-Chlorobenzonitrile is a viable, often cheaper, alternative but may require higher temperatures or longer reaction times. |

| Solvent | DMSO, Acetonitrile, DMF | Polar aprotic solvents are essential to solvate the potassium carbonate and facilitate the substitution. DMSO is often superior for challenging substitutions. |

| Base | K₂CO₃, Cs₂CO₃ | A mild inorganic base is required to scavenge the HF or HCl byproduct. Cs₂CO₃ can sometimes offer improved yields over K₂CO₃.[13] |

| Temperature | 80-120 °C | Sufficient thermal energy is needed to overcome the activation barrier of the initial nucleophilic attack. |

| Yield | Typically 70-95% | This method is generally high-yielding and reliable for activated substrates.[12] |

Pathway II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering remarkable versatility and functional group tolerance where SNAr reactions fail.[14]

Mechanistic Rationale

This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., 3-bromobenzonitrile) bond, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated morpholine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the morpholinyl group couple and are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst for the next cycle.

The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are typically required to promote both the oxidative addition and the final reductive elimination steps.[13]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig

This is a general protocol based on optimized conditions for similar couplings.[15][16][17]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with 3-bromobenzonitrile (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).

-

Reagent Addition: Add anhydrous, degassed toluene or dioxane as the solvent, followed by morpholine (1.2 eq.).

-

Reaction Execution: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring for 4-18 hours, monitoring by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Process Parameters & Comparison

| Parameter | Condition | Rationale & Field Insights |

| Aryl Halide | 3-Bromobenzonitrile | Aryl bromides and iodides are generally more reactive than chlorides in oxidative addition. Bromides offer a good balance of reactivity and cost. |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts that form the active Pd(0) species in situ. |

| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for high catalytic turnover and are often selected based on substrate screening.[13] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is essential for the deprotonation step. Sodium tert-butoxide is highly effective but moisture-sensitive.[13] |

| Yield | Typically 80-99% | This method is highly efficient and provides excellent yields for a wide range of substrates.[16] |

Pathway III: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is the classical method for forming aryl-heteroatom bonds and serves as a valuable alternative to palladium-catalyzed systems, particularly in process chemistry where cost is a major driver.[18]

Mechanistic Rationale

The traditional Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of stoichiometric copper powder at high temperatures.[18] Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, typically a diamine or an amino acid, which enhances the solubility and reactivity of the copper species. The mechanism is thought to involve the formation of a copper(I)-amido species which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[19]

Compared to Buchwald-Hartwig reactions, Ullmann condensations often require higher reaction temperatures and are typically more effective with more reactive aryl iodides.[18]

Caption: General scheme for the Ullmann Condensation.

Experimental Protocol: Ullmann Condensation

This protocol is a representative example of a modern, ligand-accelerated Ullmann C-N coupling.[20]

-

Reaction Setup: To a sealable reaction vessel, add 3-iodobenzonitrile (1.0 eq.), copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

-

Reagent Addition: Add the solvent (e.g., DMF or DMSO) and morpholine (1.5-2.0 eq.).

-

Reaction Execution: Seal the vessel and heat the mixture to 120-150 °C for 24-48 hours.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Process Parameters & Comparison

| Parameter | Condition | Rationale & Field Insights |

| Aryl Halide | 3-Iodobenzonitrile | Aryl iodides are the most reactive substrates for Ullmann couplings. Bromides can be used but often require more forcing conditions.[19] |

| Catalyst | CuI, Cu₂O | Copper(I) salts are the standard catalysts. Using inexpensive copper sources is a major advantage of this method. |

| Ligand | L-Proline, DMEDA | Simple, inexpensive ligands are often effective at accelerating the reaction and allowing for lower catalyst loadings and temperatures. |

| Base | K₂CO₃, K₃PO₄ | An inorganic base is used to facilitate the formation of the copper-amido intermediate. |

| Yield | Typically 60-85% | Yields can be good but are often less consistent than with palladium-catalyzed methods. Substrate scope can be more limited. |

Comparative Analysis and Pathway Selection

The optimal synthetic route to this compound depends heavily on the specific project goals, including scale, cost, available equipment, and desired purity.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |

| Starting Material | Activated Aryl Halide (Ar-F, Ar-Cl) | Aryl Halide/Triflate (Ar-Br, Ar-I) | Aryl Halide (Ar-I, Ar-Br) |

| Key Advantage | High atom economy, no metal catalyst | Broad substrate scope, high yields, mild conditions | Low catalyst cost (copper vs. palladium) |

| Key Limitation | Requires activated aryl halide | High cost of palladium and ligands | Harsh conditions (high temp), often requires Ar-I |

| Typical Yield | 70-95% | 80-99% | 60-85% |

| Ideal Application | Large-scale synthesis where Ar-F is available | Small-scale synthesis, analogue generation | Cost-driven process chemistry, large-scale synthesis |

Recommendation Framework:

-

For initial, small-scale synthesis and analogue development: The Buchwald-Hartwig amination is the method of choice. Its reliability, high yields, and broad functional group tolerance make it ideal for rapidly accessing the target molecule and related derivatives.

-

For large-scale, cost-sensitive production: The Nucleophilic Aromatic Substitution pathway is superior, provided that 3-fluorobenzonitrile or 3-chlorobenzonitrile is commercially viable. The absence of expensive metal catalysts and ligands makes it the most economically attractive route.

-

When palladium is not an option: The Ullmann condensation provides a robust, albeit more forceful, alternative. It is a workhorse reaction that leverages inexpensive copper catalysts, making it a practical choice if the higher temperatures and potentially longer reaction times are acceptable.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. learninglink.oup.com [learninglink.oup.com]

- 12. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of 3-Substituted Isocoumarins via a Cascade Intramolecular Ullmann-Type Coupling-Rearrangement Process [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 3-Morpholin-4-ylbenzonitrile

Introduction

3-Morpholin-4-ylbenzonitrile is a fascinating molecule that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, which marries a polar morpholine ring to a cyano-substituted aromatic system, imparts a unique combination of properties that are valuable in the development of novel chemical entities. As with any compound of interest, a thorough understanding of its molecular architecture is paramount. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unequivocal identification and characterization of this compound.

This document is structured to provide not just the spectral data, but also the scientific rationale behind the interpretation of this data. We will delve into the expected chemical shifts, vibrational modes, and fragmentation patterns, drawing upon fundamental principles of spectroscopy and comparative data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound, with key atomic numbering that will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with a high degree of confidence.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the morpholine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 - 7.2 | m | 1H | Ar-H | Aromatic protons in this region are typical.[1] |

| ~7.1 - 6.9 | m | 3H | Ar-H | The electron-donating morpholine group will shield the ortho and para protons, shifting them upfield. |

| ~3.9 - 3.7 | t | 4H | -O-CH₂- | Protons adjacent to the oxygen atom in the morpholine ring are deshielded. |

| ~3.3 - 3.1 | t | 4H | -N-CH₂- | Protons adjacent to the nitrogen atom are also deshielded, but typically to a lesser extent than those next to oxygen. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | Ar-C (C-N) | The carbon atom directly attached to the nitrogen of the morpholine ring will be significantly deshielded. |

| ~133 - 120 | Ar-C | Aromatic carbons typically resonate in this range.[1] |

| ~119 | -C≡N | The carbon of the nitrile group has a characteristic chemical shift. |

| ~115 | Ar-C (C-CN) | The carbon bearing the nitrile group. |

| ~67 | -O-CH₂- | The carbons adjacent to the oxygen in the morpholine ring are deshielded. |

| ~49 | -N-CH₂- | The carbons adjacent to the nitrogen are less deshielded than those next to the oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

Caption: Standard workflow for ATR-IR data acquisition.

Characteristic IR Absorption Bands (Predicted)

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the nitrile group, and the morpholine moiety.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| ~3100 - 3000 | C-H stretch | Aromatic | Medium |

| ~2950 - 2850 | C-H stretch | Aliphatic (Morpholine) | Medium-Strong |

| ~2230 - 2210 | C≡N stretch | Nitrile | Strong, Sharp |

| ~1600 - 1450 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1250 - 1050 | C-O stretch | Ether (Morpholine) | Strong |

| ~1150 - 1000 | C-N stretch | Amine (Morpholine) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable clues about the molecular structure.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Workflow for ESI-MS Analysis

Caption: Standard workflow for ESI-MS data acquisition.

Expected Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₁₂N₂O, with a monoisotopic mass of approximately 188.09 Da. In positive-ion ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 189.10.[2]

Table 4: Predicted Mass Spectrometry Data

| m/z (amu) | Ion |

| 189.10 | [M+H]⁺ |

| 211.08 | [M+Na]⁺ |

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns. A plausible fragmentation pathway is the cleavage of the morpholine ring.

References

Solubility and stability of 3-Morpholin-4-ylbenzonitrile in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-Morpholin-4-ylbenzonitrile

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility and stability are foundational pillars that dictate a molecule's journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive technical overview of the solubility and stability of this compound, a compound of interest within medicinal chemistry. As specific experimental data for this molecule is not widely published, this document outlines the strategic and methodological approach a researcher or drug development professional should adopt to comprehensively characterize this compound. The principles and protocols detailed herein are grounded in established pharmaceutical science and regulatory expectations.[1][2][3]

The structure of this compound, featuring a morpholine ring attached to a benzonitrile scaffold, suggests a molecule with moderate polarity. The morpholine group can act as a hydrogen bond acceptor, while the benzonitrile moiety contributes to its aromatic and slightly lipophilic character. Predicting its behavior in various solvent systems and under different stress conditions is therefore not trivial and requires empirical investigation. This guide will detail the rationale behind solvent selection for solubility screening, the design of robust stability-indicating assays, and the execution of forced degradation studies in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7][8][9][10][11]

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[12] Poor solubility can lead to challenging formulation development and inadequate drug exposure in preclinical and clinical studies.[13][14] Therefore, a comprehensive solubility profile in a variety of relevant solvents is essential.

Rationale for Solvent Selection

The choice of solvents for solubility screening is a strategic decision based on the intended application of the data. The screening should encompass a range of polarities and solvent classes to build a comprehensive understanding of the compound's behavior.[15]

-

Aqueous Buffers: Solubility in aqueous media at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is crucial for predicting oral absorption.[14] These pH values simulate the conditions in the gastrointestinal tract.

-

Organic Solvents: A range of organic solvents is important for various stages of development:

-

Preclinical Formulation: Solvents like Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Polyethylene Glycol 400 (PEG 400), and ethanol are commonly used in early-stage in vivo studies.[13][16]

-

Process Chemistry: Solvents such as methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene are relevant for synthesis, purification, and crystallization process development.[15]

-

-

Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF and FeSSIF) can provide more physiologically relevant solubility data.[14][17]

Experimental Protocols for Solubility Determination

Two primary methods are employed for solubility assessment: kinetic and thermodynamic (equilibrium) solubility.

Kinetic Solubility Assessment

Kinetic solubility provides a high-throughput initial screen of a compound's solubility and is particularly useful in early discovery phases.[18][19][20] It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.[19][21]

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[19]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which significant precipitation is observed is reported as the kinetic solubility.[18][19]

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility, often determined by the shake-flask method, is considered the gold standard as it measures the solubility of a compound at equilibrium.[22][23][24][25]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.[23]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[23]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter compatible with the solvent).

-

Quantification: Accurately dilute the supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[22]

-

Data Reporting: The solubility is reported in units of µg/mL or mg/mL.

Hypothetical Solubility Data Summary

The following table illustrates how the solubility data for this compound would be presented.

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | TBD | Thermodynamic |

| PBS (pH 7.4) | 25 | TBD | Thermodynamic |

| 0.1 N HCl (pH 1.2) | 25 | TBD | Thermodynamic |

| Acetate Buffer (pH 4.5) | 25 | TBD | Thermodynamic |

| Methanol | 25 | TBD | Thermodynamic |

| Ethanol | 25 | TBD | Thermodynamic |

| Acetonitrile | 25 | TBD | Thermodynamic |

| DMSO | 25 | TBD | Thermodynamic |

| PEG 400 | 25 | TBD | Thermodynamic |

TBD: To Be Determined

Visualization of Solubility Workflow

References

- 1. rjptonline.org [rjptonline.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. ICH Official web site : ICH [ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. fda.gov [fda.gov]

- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 11. starodub.nl [starodub.nl]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. admescope.com [admescope.com]

- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. enamine.net [enamine.net]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 25. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist, Gemini

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it an invaluable scaffold in the design of novel therapeutic agents.[1][3][4] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore its significant roles in anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) applications, supported by case studies of FDA-approved drugs and detailed experimental protocols.

Introduction: The Unique Advantages of the Morpholine Moiety

Morpholine, or tetrahydro-1,4-oxazine, is more than just a versatile synthetic building block; its incorporation into a drug candidate often confers significant advantages.[1][5] The presence of the oxygen atom and the weakly basic nitrogen (pKa ≈ 8.7) provides a balanced hydrophilic-lipophilic profile.[3][6][7] This duality enhances solubility and can improve permeability across biological membranes, including the challenging blood-brain barrier (BBB).[6][7][8]

Furthermore, the morpholine ring is often used as a bioisosteric replacement for other cyclic amines like piperidine or piperazine to fine-tune a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3][4] It can increase metabolic stability, improve oral bioavailability, and reduce off-target toxicity, making it a favored component in drug design.[1][3][4] Its ability to act as a hydrogen bond acceptor via its oxygen atom while engaging in various other interactions makes it a potent pharmacophore for a wide range of biological targets.[1][6][9]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The morpholine scaffold is a cornerstone in the development of modern oncology drugs, with half of all morpholine-containing drugs approved by the U.S. FDA between 2013 and 2023 being classified as anticancer agents.[3][4][10] These derivatives employ diverse mechanisms to halt cancer progression.

2.1. Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many morpholine-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

-

EGFR Inhibition: Gefitinib (Iressa®), an approved drug for non-small cell lung cancer, features a morpholine ring that enhances its water solubility and promotes hydrogen bonding within the ATP-binding domain of the Epidermal Growth Factor Receptor (EGFR).[4] This blocks downstream signaling pathways responsible for cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is central to cell growth and survival. Several morpholine derivatives have been developed to target key kinases like PI3K and mTOR, effectively shutting down this pro-tumorigenic signaling cascade.

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. Morpholine-benzimidazole-oxadiazole hybrids have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[11]

2.2. Other Anticancer Mechanisms Beyond kinase inhibition, morpholine derivatives have been shown to:

-

Induce Apoptosis: Certain morpholine-substituted quinazoline derivatives trigger programmed cell death (apoptosis) in cancer cells by interacting with proteins like Bcl-2.[12]

-

Cause Cell Cycle Arrest: Studies have demonstrated that some derivatives can halt the cell cycle, typically in the G1 phase, preventing cancer cells from replicating.[13]

2.3. Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the anticancer potency of morpholine derivatives can be tuned by modifying the substitutions on the morpholine ring and the core scaffold to which it is attached.[9][14][15] For instance, in a series of morpholine-benzimidazole-oxadiazole derivatives, the presence of dichloro-substitutions on an attached phenyl ring significantly enhanced VEGFR-2 inhibition.[11]

Table 1: Selected Anticancer Activities of Morpholine Derivatives

| Compound Class | Target Cell Line(s) | Mechanism of Action | Reported IC₅₀ (µM) |

| Morpholine-Quinazoline Hybrids (AK-3, AK-10) | A549, MCF-7, SHSY-5Y | Apoptosis Induction | 3.15 - 10.38[12][13] |

| Morpholine-Benzimidazole-Oxadiazole Hybrid (5h) | HT-29 (Colon Cancer) | VEGFR-2 Inhibition | 0.049 (Enzyme); 3.10 (Cell)[11] |

| Spirooxindole-Morpholine-Triazole Hybrids | A549 (Lung Cancer) | Growth Inhibition | 1.87 - 4.36[16] |

Antimicrobial Activity: Combating Pathogenic Microbes

The morpholine ring is integral to several potent antimicrobial agents, demonstrating broad-spectrum activity against bacteria and fungi.[17][18]

3.1. Antibacterial Activity

The most prominent example of a morpholine-containing antibacterial is Linezolid , an oxazolidinone antibiotic. It is particularly effective against multi-drug resistant Gram-positive bacteria.[19]

-

Mechanism of Action: Linezolid works by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[19]

Numerous other morpholine derivatives, often combined with other heterocyclic nuclei like thiazine, triazole, or pyridine, have demonstrated significant antibacterial activity against a range of pathogens including S. aureus, B. subtilis, E. coli, and P. aeruginosa.[19][20]

3.2. Antifungal Activity

Morpholine derivatives are a distinct class of agricultural and clinical antifungal agents. Drugs like Fenpropimorph and Amorolfine are key examples.

-

Mechanism of Action: These agents disrupt the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase.[21] This leads to the depletion of ergosterol, a vital membrane component, and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity.[21][22]

Recent research has focused on creating novel morpholine-based surfactants and silicon-incorporated analogues, which have shown potent, fungicidal activity against resistant strains of Candida albicans and Cryptococcus neoformans.[21][23]

Anti-inflammatory and CNS Activities

4.1. Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Morpholine derivatives have shown promise as anti-inflammatory agents primarily by targeting the enzymes responsible for producing pro-inflammatory mediators.

-

Mechanism of Action: Many derivatives act by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[24] These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are key drivers of the inflammatory response. By reducing the expression and activity of iNOS and COX-2, these compounds can significantly dampen inflammation.[24][25] Studies on morpholinopyrimidine and morpholine-capped β-lactam derivatives have confirmed this mechanism.[24][25]

4.2. Central Nervous System (CNS) Applications

The physicochemical properties of the morpholine ring make it particularly well-suited for developing CNS-active drugs.[6][8][26] Its ability to improve BBB permeability allows for effective targeting of receptors and enzymes within the brain.[7][8]

-

Neurodegenerative Diseases: Morpholine derivatives are being explored for conditions like Alzheimer's and Parkinson's disease.[7][27] They have been shown to act as potent dual inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are key targets in managing the symptoms of these diseases.[7][27][28]

-

Mood Disorders and Pain: The scaffold is found in drugs used as antidepressants and anxiolytics, such as Reboxetine and Moclobemide.[8] These compounds modulate neurotransmitter receptors, helping to regulate mood and pain perception.[6]

Methodologies for Biological Evaluation

Evaluating the potential of new morpholine derivatives requires a suite of robust and validated in vitro assays. The following protocols are foundational for screening cytotoxicity and antimicrobial activity.

5.1. Experimental Protocol: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a standard method to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

5.2. Experimental Protocol: Broth Microdilution for Antimicrobial MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: Prepare a two-fold serial dilution of the morpholine derivatives in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (inoculum + broth) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. This can be confirmed by reading the optical density (OD) at 600 nm.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental processes.

Diagram 1: Drug Discovery Workflow

Caption: A generalized workflow for the discovery and optimization of novel morpholine derivatives.

Diagram 2: EGFR Signaling Inhibition

Caption: Mechanism of action for Gefitinib, a morpholine-containing EGFR inhibitor.

Diagram 3: MTT Assay Protocol Flowchart

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The morpholine scaffold is unequivocally a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[1][9] Its utility spans from targeted cancer therapies and broad-spectrum antimicrobials to nuanced modulators of the central nervous system. The inherent drug-like properties conferred by the morpholine ring—such as improved solubility, metabolic stability, and target affinity—ensure that it will remain a focal point for drug discovery efforts.[1][3]

Future research will likely focus on the synthesis of novel, more complex morpholine derivatives through innovative synthetic strategies.[29] The exploration of multi-target agents, where a single morpholine-based molecule can modulate several disease pathways simultaneously (e.g., possessing both anti-inflammatory and anticancer effects), represents an exciting frontier. As our understanding of disease biology deepens, the rational design of morpholine derivatives will continue to produce next-generation therapeutics to address the world's most pressing medical challenges.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | CoLab [colab.ws]

- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 25. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Morpholin-4-ylbenzonitrile for Advanced Research

Introduction

3-Morpholin-4-ylbenzonitrile is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This compound integrates two key pharmacophores: a benzonitrile group and a morpholine ring. The nitrile moiety is a versatile functional group known for its role in various pharmaceuticals, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The morpholine ring is a privileged scaffold in drug discovery, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. The strategic placement of the morpholine at the meta-position of the benzonitrile ring creates a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its synthesis and potential applications, tailored for researchers and professionals in drug development.

Chemical Identity and Properties

A precise understanding of the chemical identity and physicochemical properties of this compound is fundamental for its application in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| SMILES | C1COCCN1C2=CC=CC(=C2)C#N | [2] |

| InChI | InChI=1S/C11H12N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7H2 | [2] |

| InChIKey | OQRDPCPTEDSJHU-UHFFFAOYSA-N | [2] |

| Molecular Formula | C11H12N2O | [2] |

| CAS Number | 7060556 (Related CID) | [2] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 188.23 g/mol | [2] |

| Monoisotopic Mass | 188.09496 Da | [2] |

| XLogP | 1.1 | [2] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 36.3 Ų |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the starting materials and desired scale. A common and illustrative laboratory-scale synthesis involves the reaction of a halo-benzonitrile with morpholine.

Illustrative Synthesis Workflow

The following diagram outlines a typical synthetic pathway for this compound, starting from 3-fluorobenzonitrile and morpholine.

Caption: Synthetic workflow for this compound via SNAr.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 3-fluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add morpholine (1.2 eq) and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the charge separation in the transition state of the SNAr reaction. The excess of morpholine and base ensures the reaction proceeds to completion by driving the equilibrium forward and neutralizing the generated hydrofluoric acid (HF).

-

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Self-Validation: The aqueous work-up removes the inorganic base and the bulk of the high-boiling point solvent. The subsequent extraction isolates the desired organic product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Self-Validation: Purification is essential to remove any unreacted starting materials or side products. The purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of biologically active molecules. The nitrile group can participate in key interactions with enzyme active sites, while the morpholine moiety can improve pharmacokinetic properties.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The this compound structure can be elaborated to generate potent inhibitors of various kinases implicated in diseases such as cancer and inflammation.

The diagram below illustrates the conceptual role of this scaffold in drug design, where it serves as a core structure for further functionalization to achieve target specificity and potency.

Caption: Role of the scaffold in kinase inhibitor design.

Benzonitriles are recognized as important components in a variety of pharmaceuticals.[1] For instance, the nitrile group can mimic a carbonyl group and act as a hydrogen bond acceptor. This is exemplified in non-steroidal aromatase inhibitors like letrozole, where the nitrile is crucial for binding.[1] Similarly, the this compound scaffold can be a precursor to compounds where the nitrile interacts with key residues in a target protein. The morpholine group is often used to tune the physicochemical properties of a lead compound, enhancing its drug-like characteristics.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with any chemical compound in a laboratory setting. While specific toxicity data for this compound is limited, general precautions for handling benzonitrile derivatives should be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][4] All handling should be performed in a well-ventilated area or under a chemical fume hood.[3]

-

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[5]

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention. Do not induce vomiting.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical assistance.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat and sources of ignition.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery and development. Its combination of a reactive benzonitrile core and a pharmacokinetically favorable morpholine moiety makes it an attractive starting point for the design of novel therapeutics. This guide has provided a foundational understanding of its chemical properties, a practical synthesis protocol, and an overview of its applications and safety considerations. For researchers in medicinal chemistry, this compound represents a valuable building block for creating sophisticated molecular architectures aimed at complex biological targets.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-(morpholin-4-yl)benzonitrile (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Known Derivatives of 3-Morpholin-4-ylbenzonitrile and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known derivatives of 3-morpholin-4-ylbenzonitrile, a scaffold of significant interest in medicinal chemistry. The document delves into the primary synthetic methodologies for this class of compounds, with a strong focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to offer a practical and in-depth resource for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry, appearing in a variety of compounds investigated for diverse therapeutic applications. The morpholine moiety is a common feature in drug candidates, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The nitrile group, a versatile functional group, can participate in various chemical transformations and can act as a key pharmacophoric element, engaging in hydrogen bonding and other interactions with biological targets. The meta-substitution pattern of the morpholine and nitrile groups on the benzene ring provides a distinct three-dimensional geometry for molecular interactions, making its derivatives attractive for targeting a range of biological receptors and enzymes.